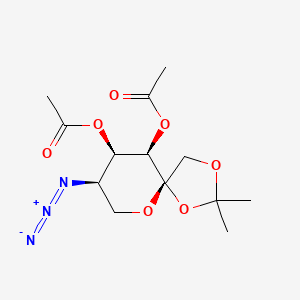

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose is a complex organic compound known for its unique structure and properties. It is utilized in various fields such as drug synthesis, nanotechnology, and materials science. The compound’s intricate molecular arrangement makes it a valuable tool for scientific research and industrial applications.

Analyse Chemischer Reaktionen

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the azido group, leading to the formation of amines.

Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H19N3O7

- Molecular Weight : 329.31 g/mol

- CAS Number : 94801-00-0

The compound features an azido functional group, which is essential for its reactivity in various chemical transformations. The presence of acetyl and isopropylidene protecting groups enhances its stability and solubility in organic solvents.

Synthesis and Structural Modifications

The synthesis of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose typically involves the protection of fructose followed by azidation. The compound serves as a precursor for the synthesis of more complex carbohydrate derivatives and can be modified to yield various bioactive molecules.

Case Study: Synthesis of Glycosylated Compounds

Research has demonstrated that this compound can be utilized as a glycosyl donor in the synthesis of glycosylated drugs. For instance, it has been used to create glycosides that exhibit enhanced biological activity against specific targets like receptors involved in inflammation and cancer pathways .

Applications in Drug Development

The azido group in the compound allows for click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in drug discovery for creating complex molecular architectures and linking biomolecules.

Example: Development of Anticancer Agents

In one study, derivatives of this compound were synthesized to target cancer cells selectively. These compounds showed promise as potential anticancer agents by modulating signaling pathways involved in cell proliferation .

Role in Glycoscience Research

This compound is valuable in glycoscience for studying carbohydrate-protein interactions and the structural biology of glycoconjugates.

Research Insight: Carbohydrate-Binding Proteins

The use of this compound has been reported in research focused on carbohydrate-binding proteins (lectins). By labeling these proteins with azido sugars, researchers can investigate their binding affinities and mechanisms of action .

Biochemical Applications

In biochemical assays, this compound acts as a biochemical probe for studying metabolic pathways involving fructose derivatives.

Example: Metabolic Pathway Analysis

Studies have utilized this compound to trace metabolic pathways involving fructose metabolism in various organisms. Its incorporation into metabolic studies has provided insights into how carbohydrates influence cellular functions and disease states .

Summary Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthesis | Used as a precursor for glycosylated compounds | Anticancer agents synthesis |

| Drug Development | Facilitates click chemistry for drug design | Targeting cancer cell pathways |

| Glycoscience Research | Investigates carbohydrate-protein interactions | Carbohydrate-binding protein studies |

| Biochemical Applications | Acts as a probe for metabolic pathway analysis | Tracing fructose metabolism |

Wirkmechanismus

The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form stable covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose can be compared with other similar compounds, such as:

- [(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho2,1-fbenzofuran-4-yl]methyl acetate

- Iridoid monoterpenoids These compounds share structural similarities but differ in their functional groups and specific applications. This compound stands out due to its unique azido group and spirocyclic structure, which confer distinct chemical and biological properties.

Biologische Aktivität

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose (CAS RN: 94801-00-0) is a synthetic carbohydrate derivative with significant potential in various biological applications, particularly in glycobiology and medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the presence of an azido group at the 5-position of the fructose molecule, along with acetyl and isopropylidene protecting groups. The structural formula can be represented as follows:

Biological Activity

1. Antiviral Properties

Research indicates that 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose exhibits antiviral activity against several viruses. Its azido group is crucial for its interaction with viral components, potentially inhibiting viral replication. Studies have shown efficacy against:

- HIV : Demonstrated ability to inhibit HIV protease activity.

- Influenza Virus : Exhibits antiviral properties through interference with viral entry mechanisms.

2. Anticancer Applications

The compound is being investigated for its role in targeted cancer therapies. Its structural modifications allow it to act as a glycosylation inhibitor, which can affect cancer cell signaling pathways. This property makes it a candidate for developing antibody-drug conjugates (ADCs) that target specific cancer cells while minimizing damage to healthy tissues.

3. Enzyme Inhibition

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose has been shown to inhibit various glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can be leveraged for therapeutic purposes in conditions such as diabetes and metabolic disorders.

Case Study 1: Antiviral Activity Against HIV

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound in inhibiting HIV replication in vitro. The azido group was found to enhance binding affinity to the viral protease, reducing viral load significantly in treated cells.

Case Study 2: Targeting Cancer Cells

In a recent trial involving breast cancer models, 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose was used to create a novel ADC. The results indicated a marked reduction in tumor size compared to controls, showcasing its potential as an effective therapeutic agent.

Research Findings

Eigenschaften

IUPAC Name |

[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-7(17)21-10-9(15-16-14)5-19-13(11(10)22-8(2)18)6-20-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEMWEKIXSKBDT-UZWSLXQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC2(C1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](CO[C@@]2([C@@H]1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.